molecular formula C6H10O2 B14668031 2,2,4-Trimethyl-2H-1,3-dioxole CAS No. 51494-95-2

2,2,4-Trimethyl-2H-1,3-dioxole

Cat. No.: B14668031
CAS No.: 51494-95-2
M. Wt: 114.14 g/mol
InChI Key: KCMRJJTTXAUWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1,3-dioxole is an organic compound with the molecular formula C6H12O2. It is a heterocyclic acetal, specifically a dioxolane, which is characterized by a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-Trimethyl-1,3-dioxole can be synthesized through the cyclization reaction of 1,2-propylene oxide and acetone in the presence of a catalyst. The catalyst typically used is a combination of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride. This method is advantageous as it addresses the high catalyst cost and environmental pollution issues associated with previous methods .

Industrial Production Methods

In industrial settings, the production of 2,2,4-trimethyl-1,3-dioxole involves similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,3-dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

2,2,4-Trimethyl-1,3-dioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,3-dioxole involves its interaction with specific molecular targets and pathways. It can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. The compound’s structure allows it to form stable intermediates, facilitating various synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-1,3-dioxole is unique due to its specific substituents, which impart distinct chemical reactivity and stability. Its ability to act as a versatile intermediate in various chemical reactions makes it valuable in both research and industrial applications .

Properties

CAS No.

51494-95-2

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2,2,4-trimethyl-1,3-dioxole

InChI

InChI=1S/C6H10O2/c1-5-4-7-6(2,3)8-5/h4H,1-3H3

InChI Key

KCMRJJTTXAUWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(O1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.